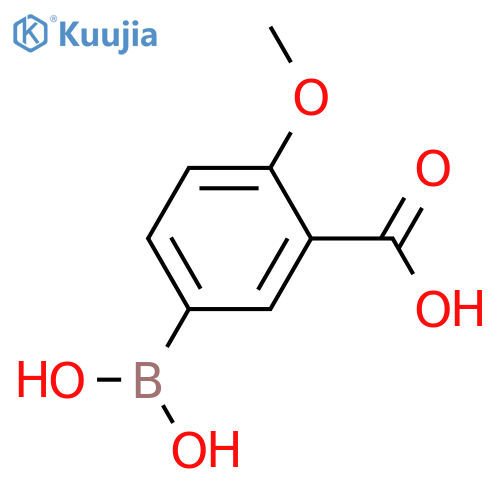

Cas no 913836-12-1 (5-Borono-2-methoxybenzoic acid)

913836-12-1 structure

商品名:5-Borono-2-methoxybenzoic acid

5-Borono-2-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-Borono-2-methoxybenzoic acid

- 3-Carboxy-4-methoxybenzeneboronic acid

- 3-Carboxy-4-methoxyphenylboronic acid

- Benzoicacid, 5-borono-2-methoxy- (9CI)

- 5-(dihydroxyboranyl)-2-methoxybenzoic acid

- KSC486I0N

- YZKWFWNYFKBAHO-UHFFFAOYSA-N

- OR3625

- FCH2141646

- AB23171

- BC001924

- BENZOIC ACID, 5-BORONO-2-METHOXY-

- AX808549

- 5-Borono-2-methoxybenzoic acid (ACI)

- SCHEMBL1163265

- 5-Borono-2-methoxybenzoicacid

- DTXSID60657054

- AKOS006346721

- 5-Borono-2-methoxy-benzoic acid

- DS-1805

- CS-W022294

- MFCD06203322

- 5-Borono-2-methoxybenzoic acid(contains varying amounts of Anhydride)

- 913836-12-1

-

- MDL: MFCD06203322

- インチ: 1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11)

- InChIKey: YZKWFWNYFKBAHO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(OC)=CC=C(B(O)O)C=1)O

計算された属性

- せいみつぶんしりょう: 196.05400

- どういたいしつりょう: 196.054

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87

じっけんとくせい

- 密度みつど: 1.39

- ゆうかいてん: 176-177

- ふってん: 442.5℃ at 760 mmHg

- フラッシュポイント: 221.4°C

- 屈折率: 1.568

- PSA: 86.99000

- LogP: -0.92680

5-Borono-2-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53005-1g |

3-Carboxy-4-methoxybenzeneboronic acid, 98% |

913836-12-1 | 98% | 1g |

¥2789.00 | 2023-05-13 | |

| Chemenu | CM136048-25g |

5-Borono-2-methoxybenzoic acid |

913836-12-1 | 95+% | 25g |

$234 | 2022-05-28 | |

| TRC | B675443-500mg |

5-Borono-2-methoxybenzoic acid |

913836-12-1 | 500mg |

$ 87.00 | 2023-04-18 | ||

| abcr | AB245647-5 g |

3-Carboxy-4-methoxybenzeneboronic acid, 98%; . |

913836-12-1 | 98% | 5g |

€166.80 | 2023-04-27 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-260864A-5 g |

3-Carboxy-4-methoxyphenylboronic acid, |

913836-12-1 | 98% | 5g |

¥5,904.00 | 2023-07-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0991-1G |

5-borono-2-methoxybenzoic acid |

913836-12-1 | 95% | 1g |

¥ 389.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0991-5G |

5-borono-2-methoxybenzoic acid |

913836-12-1 | 95% | 5g |

¥ 1,168.00 | 2023-04-13 | |

| Chemenu | CM136048-500g |

5-Borono-2-methoxybenzoic acid |

913836-12-1 | 95%+ | 500g |

$4308 | 2024-07-20 | |

| Matrix Scientific | 126488-1g |

5-Borono-2-methoxybenzoic acid, >97% |

913836-12-1 | >97% | 1g |

$90.00 | 2021-06-28 | |

| abcr | AB245647-5g |

3-Carboxy-4-methoxybenzeneboronic acid, 98%; . |

913836-12-1 | 98% | 5g |

€117.70 | 2025-03-19 |

5-Borono-2-methoxybenzoic acid 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

913836-12-1 (5-Borono-2-methoxybenzoic acid) 関連製品

- 913836-10-9(3-Borono-2-methoxybenzoic acid)

- 851335-12-1(3-methoxy-4-carboxyphenylboronic acid)

- 121124-97-8((3-formyl-4-methoxyphenyl)boronic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:913836-12-1)5-Borono-2-methoxybenzoic acid

清らかである:99%

はかる:25g

価格 ($):155.0